3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea
Description
This compound is a thiourea derivative characterized by two key substituents:
- (2E)-3-Phenylprop-2-enoyl group: A cinnamoyl moiety contributing π-π stacking capabilities and rigidity.
Thiourea derivatives are widely studied for biological activities, including enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-15(7-6-14-4-2-1-3-5-14)18-16(22)17-8-9-19-10-12-21-13-11-19/h1-7H,8-13H2,(H2,17,18,20,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMMVQZUZPFBL-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=S)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves the reaction of morpholine with an appropriate acyl chloride, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general synthetic route can be summarized as follows:
Formation of the acyl chloride: The phenylprop-2-enoyl chloride is prepared by reacting phenylprop-2-enoic acid with thionyl chloride.
Reaction with morpholine: The acyl chloride is then reacted with morpholine to form the intermediate 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]amine.
Addition of thiourea: Finally, thiourea is added to the intermediate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Enzyme Inhibition
Research indicates that 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea exhibits notable inhibitory activity against specific enzymes, particularly trypsin and chymotrypsin. These enzymes play crucial roles in protein digestion and other metabolic processes. By inhibiting these enzymes, the compound may help modulate various cellular functions, providing insights into their mechanisms of action .
Anticancer Activity
The compound has been evaluated for its anticancer properties through studies conducted by the National Cancer Institute (NCI). It demonstrated significant antitumor activity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology. The mechanism of action may involve interference with cellular signaling pathways critical for tumor growth .
Antibacterial Properties
Studies have reported that this compound exhibits antibacterial activity against certain bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance, as new compounds with antibacterial effects are urgently needed .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiourea functional group and subsequent modifications to introduce the morpholine and phenylpropene moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Given its promising biological activities, further research is warranted to explore additional applications of this compound. Potential areas include:
- Mechanistic Studies : Investigating how this compound interacts with specific biological targets at a molecular level.
- Formulation Development : Exploring different formulations for enhanced bioavailability and efficacy in therapeutic applications.
- Clinical Trials : Conducting clinical studies to assess safety, efficacy, and optimal dosing regimens for potential therapeutic use.
Mechanism of Action
The mechanism of action of 3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in cellular processes. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Substituent Analysis of Thiourea Derivatives
Functional and Structural Insights
- Morpholine-Containing Derivatives: Morpholine is frequently incorporated to improve water solubility and modulate pharmacokinetics. For example, the target compound’s morpholin-4-yl ethyl group contrasts with 3-(Naphthalene-1-carbonyl)-1-(2-morpholin-4-ylethyl)-1,4-dihydroquinolin-4-one (), where morpholine enhances binding to hydrophobic pockets .
Cinnamoyl vs. Fluorinated Aromatic Groups :
The target compound’s cinnamoyl group enables π-π stacking, whereas 1-{3,5-Bis(trifluoromethyl)phenyl}-3-...thiourea () uses trifluoromethyl groups for electron-withdrawing effects and metabolic resistance .- Synthetic Routes: Thiourea derivatives like 1-phenyl-3-(4-thiocarbamido phenyl)prop-2-ene-1-one () are synthesized via condensation reactions in isopropanol, suggesting analogous methods for the target compound .
Biological Activity
3-[2-(morpholin-4-yl)ethyl]-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiourea functional group, which is known for its diverse biological activities. The presence of the morpholine ring and the phenylpropene moiety contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.
Antifungal Activity
Recent studies have indicated that thiourea derivatives exhibit antifungal properties. For instance, related compounds have been shown to inhibit ergosterol synthesis in fungi, a critical component of fungal cell membranes. This mechanism is similar to that of azole antifungals, which target the enzyme CYP51 involved in ergosterol biosynthesis.
In vitro assays demonstrated that certain thiourea derivatives exhibited significant antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
Enzyme Inhibition
Research suggests that this compound may act as an enzyme inhibitor. This property could be attributed to the compound's ability to interact with specific enzymes involved in various metabolic pathways, potentially leading to therapeutic applications in treating diseases where these enzymes play a crucial role.
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cancer cell lines. The results indicate that certain thiourea derivatives show selective cytotoxicity against cancer cells while exhibiting minimal toxicity towards normal cells. For example, one study reported IC50 values for related compounds against NIH/3T3 cell lines, suggesting a favorable therapeutic index .
Case Studies
- Antifungal Efficacy : A study involving a series of thiourea derivatives demonstrated their effectiveness against fungal strains. Compounds similar to this compound were evaluated for their ability to inhibit ergosterol synthesis, showing promising results with significant reductions in ergosterol levels over 24 and 48 hours .
- Cytotoxicity Analysis : In a comparative study, several thiourea derivatives were tested against breast cancer cell lines (MCF-7 and T47D). The results indicated that these compounds exhibited potent cytotoxic effects, significantly outperforming standard chemotherapeutics like hydroxyurea .
Table 1: Antifungal Activity of Thiourea Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2d | Candida albicans | 1.23 | |
| 2e | Candida parapsilosis | 1.23 | |
| Control | Ketoconazole | Similar |
Table 2: Cytotoxicity of Thiourea Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
| Control | Doxorubicin | >1000 |
Q & A
Q. What analytical techniques are critical for tracking degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
